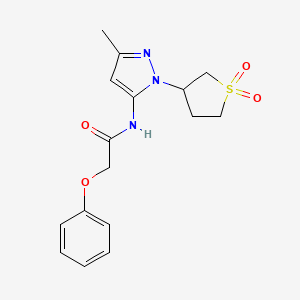

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide (CAS: 942813-84-5, molecular formula C₂₂H₂₃N₃O₅S, molecular weight 441.5) is a novel G protein-gated inwardly-rectifying potassium (GIRK1/2) channel activator . It features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a phenoxyacetamide side chain. This compound emerged from high-throughput screening (HTS) campaigns and subsequent chemical optimization, demonstrating improved potency, human liver microsome stability, and brain penetration (rat Kp value >1) . Its selectivity against off-target potassium channels and CNS receptors/transporters positions it as a promising candidate for neurological disorders like pain and epilepsy .

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-12-9-15(19(18-12)13-7-8-24(21,22)11-13)17-16(20)10-23-14-5-3-2-4-6-14/h2-6,9,13H,7-8,10-11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXOKZUPUYYATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl structure. The initial step may include the cyclization of hydrazines with β-ketoesters to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: : The sulfone group in the compound can be further oxidized under specific conditions.

Reduction: : Reduction reactions can be performed to modify the sulfone group.

Substitution: : The pyrazolyl and phenoxyacetamide groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can vary based on the specific conditions and reagents used. For example, oxidation of the sulfone group might yield sulfoxides or sulfonic acids, while reduction could produce thioethers or other reduced derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound has been studied for its biological activity, particularly as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.

Medicine: : Its potential therapeutic applications include the treatment of conditions related to potassium channel dysfunction, such as cardiac arrhythmias and neurological disorders.

Industry: : The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide exerts its effects involves its interaction with GIRK channels. By activating these channels, the compound helps regulate potassium ion flow, which is crucial for maintaining cellular excitability and normal physiological functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in GIRK1/2 Activator Series

Key Observations:

- Core Structure : The 1,1-dioxidotetrahydrothiophen-3-yl-pyrazole core is conserved across GIRK1/2 activators, critical for binding and channel activation .

- Side Chain Modifications: Phenoxyacetamide vs. Phenylacetamide: The phenoxy group in the target compound enhances potency (EC₅₀ 0.12 µM vs. 0.25 µM in phenylacetamide analogues) and brain penetration (Kp 1.3 vs. 0.8), likely due to improved lipophilicity and metabolic stability . However, biological data for these derivatives remain unreported.

Pharmacokinetic and Stability Profiles

Table 2: Comparative Pharmacokinetic Data

Key Observations:

- The target compound exhibits superior microsome stability compared to phenylacetamide analogues, attributed to the phenoxy group’s resistance to oxidative metabolism .

- Lead compound 11a () further improves stability (t₁/₂ >120 min) via side chain optimization, though its solubility increases at the cost of higher plasma protein binding.

Selectivity and Off-Target Activity

In contrast, earlier phenylacetamide analogues () show moderate off-target binding to adrenergic receptors, limiting their therapeutic utility .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, effects on ion channels, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 416.5 g/mol. The compound features a complex structure that includes a pyrazole ring and a phenoxyacetamide moiety, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. These compounds have exhibited notable antibacterial and antifungal activities against a range of pathogens. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Poor to moderate inhibition | |

| Candida albicans | Effective at specific concentrations |

The minimum inhibitory concentrations (MICs) for these compounds were determined using standard twofold dilution methods, demonstrating their potential as antimicrobial agents.

Ion Channel Modulation

This compound has been identified as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. In vitro assays revealed that this compound exhibits nanomolar potency as a GIRK1/2 activator, suggesting its potential role in modulating neuronal excitability and neurotransmitter release:

| Compound | GIRK Activation Potency (nM) | Stability |

|---|---|---|

| This compound | < 100 | Improved over prototypical compounds |

The incorporation of the 1,1-dioxidotetrahydrothiophen moiety appears to enhance both the potency and metabolic stability of the compound compared to earlier derivatives.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Efficacy : A comprehensive study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could enhance efficacy against resistant strains like MRSA .

- Neuropharmacological Effects : Research has shown that GIRK channel activation plays a crucial role in neuroprotection and modulation of synaptic transmission. Compounds that activate these channels could potentially be developed for treating neurological disorders .

- Cytotoxicity Assessments : The cytotoxic effects of related compounds were evaluated against various cancer cell lines, revealing varying degrees of antiproliferative activity. Some derivatives showed IC50 values in the low micromolar range, indicating potential for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.